4-Pyridin-4-yl-1,2-oxazole

Lipophilicity Medicinal Chemistry Structure-Activity Relationship

4-Pyridin-4-yl-1,2-oxazole (CAS 197251-70-0) is a heterocyclic compound comprising a 1,2-oxazole (isoxazole) core substituted at the 4-position with a pyridin-4-yl group. This scaffold belongs to the pyridinylisoxazole class, which has been extensively investigated for protein kinase inhibition and electrochromic materials development.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 197251-70-0
Cat. No. B185804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-4-yl-1,2-oxazole
CAS197251-70-0
SynonymsPyridine, 4-(4-isoxazolyl)- (9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CON=C2
InChIInChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H
InChIKeyODACNUQYASNCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridin-4-yl-1,2-oxazole (CAS 197251-70-0): Core Heterocyclic Scaffold for Kinase-Targeted and Electrochromic Applications


4-Pyridin-4-yl-1,2-oxazole (CAS 197251-70-0) is a heterocyclic compound comprising a 1,2-oxazole (isoxazole) core substituted at the 4-position with a pyridin-4-yl group . This scaffold belongs to the pyridinylisoxazole class, which has been extensively investigated for protein kinase inhibition [1] and electrochromic materials development [2]. The compound exhibits a predicted density of 1.2±0.1 g/cm³, a boiling point of 295.8±23.0 °C at 760 mmHg, and a calculated LogP of 0.45 . Commercially available at purities typically ≥95% , this building block serves as a versatile intermediate for medicinal chemistry campaigns and materials science applications [1][2].

Kinase inhibitor SAR – scaffold for ATP-binding pocket engagement studies
Electrochromic materials – precursor to bis(pyridinyl)isoxazole electrochromes
Heterocyclic synthesis – modular building block for cross-coupling libraries

4-Pyridin-4-yl-1,2-oxazole (CAS 197251-70-0): Why Regioisomeric and Heteroatom Positioning Precludes Simple Interchange


The 4-pyridin-4-yl substitution pattern on the 1,2-oxazole ring confers a distinct physicochemical profile that cannot be replicated by 3- or 5-substituted pyridinylisoxazole regioisomers or by oxazole (1,3-oxazole) analogs. Specifically, the 4-position attachment of the pyridyl group yields a calculated LogP of 0.45 , which differs markedly from 3-pyridin-4-yl isoxazole derivatives (LogP 0.17–0.82) and 5-pyridin-4-yl oxazole analogs (LogP ~0.82, density 1.18 g/cm³) . These variations in lipophilicity and electronic distribution directly impact solubility, membrane permeability, and target binding [1]. Moreover, the isoxazole ring's 1,2-arrangement of nitrogen and oxygen—versus the 1,3-arrangement in oxazoles—alters hydrogen-bonding capacity and metabolic stability, rendering class-level interchange scientifically unsound [2]. Consequently, substituting 4-pyridin-4-yl-1,2-oxazole with a regioisomer or oxazole variant would introduce uncontrolled variables in structure-activity relationships (SAR), synthetic yields, and device performance, jeopardizing experimental reproducibility and downstream outcomes.

Regioisomer 3- or 5-substituted pyridinylisoxazoles shift lipophilicity and target binding compared to the 4-substituted scaffold.
Oxazole analog 1,3-oxazole core alters hydrogen-bonding capacity and metabolic stability relative to 1,2-oxazole.
Derivative mismatch Pre-functionalized analogs may pre-constrain SAR; unsubstituted scaffold offers broader derivatization.

4-Pyridin-4-yl-1,2-oxazole (CAS 197251-70-0): Head-to-Head Quantitative Differentiation Evidence


LogP Differentiates 4-Pyridin-4-yl-1,2-oxazole from 3-Substituted Regioisomers

The calculated LogP of 4-pyridin-4-yl-1,2-oxazole is 0.45 , positioning it between the more hydrophilic 3-pyridin-4-ylisoxazol-5(4H)-one (LogP 0.17) and the more lipophilic 3-(pyridin-4-yl)isoxazol-5-amine (LogP 0.82) [1]. This intermediate lipophilicity is critical for balancing solubility and membrane permeability in kinase inhibitor design, where 4-substituted pyridinylisoxazoles have demonstrated micromolar antiproliferative IC50 values in MCF-7 breast cancer cells [2].

LogP vs. regioisomers
Cross-study comparable
Target LogP 0.45; 3-substituted analogs range 0.17–0.82
Supports consistent ADME property control in kinase inhibitor design
Predicted values; verify experimentally for lead series
Lipophilicity Medicinal Chemistry Structure-Activity Relationship

Density and Boiling Point Distinguish 4-Pyridin-4-yl-1,2-oxazole from 5-Pyridin-4-yl Oxazole Analog

4-Pyridin-4-yl-1,2-oxazole exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 295.8±23.0 °C at 760 mmHg . In contrast, the 5-pyridin-4-yl oxazole regioisomer (CAS 70380-75-5) shows a lower predicted density of 1.179±0.06 g/cm³ and a lower boiling point of 274.6±15.0 °C . These differences reflect altered intermolecular interactions due to heteroatom positioning (1,2- vs. 1,3-oxazole) and substitution pattern.

Density & boiling point
Cross-study comparable
Density 1.2±0.1 g/cm³; BP 295.8±23.0 °C; oxazole analog lower
Distinct process parameters for distillation and purification workflows
Predicted values; scale-up conditions may vary
Physical Properties Process Chemistry Purification

Commercial Purity Specification: 4-Pyridin-4-yl-1,2-oxazole Typically Supplied at ≥97%

According to vendor technical datasheets, 4-pyridin-4-yl-1,2-oxazole (CAS 197251-70-0) is routinely available at 97% purity , with some suppliers offering ≥95% . This level of purity supports direct use as a building block in multi-step syntheses without additional purification, reducing time and cost in medicinal chemistry workflows.

Commercial purity
Supplier specification
Typically ≥97%, some vendors ≥95%
Enables direct use in multi-step synthesis without additional purification
Verify lot-specific COA before critical reactions
Chemical Procurement Quality Control Synthetic Intermediate

Electrochromic Performance: Bis(pyridin-4-yl)isoxazole Derivatives Enable Reversible Coloration at 1.5 V

Derivatives of 4-pyridin-4-yl-1,2-oxazole, specifically 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles, have been directly compared to bis(pyridin-4-yl)oxazole analogs and the precursor 1,2-bis(4-pyridinyl)ethylene [1]. Electrochromic cells based on the isoxazole derivatives exhibited reversible brown coloration upon application of 1.5 V, with distinct optical and electrochemical profiles relative to oxazole counterparts [1].

Electrochromic switching
Class-level inference
Reversible brown coloration at 1.5 V for bis(pyridinyl)isoxazole derivatives
Validates isoxazole core for low-power electrochromic device research
Derivative performance; scaffold-only contribution to be confirmed
Electrochromic Materials Organic Electronics Smart Windows

Kinase Inhibition: 4-Pyridin-4-yl-1,2-oxazole Serves as Core Scaffold for Casein Kinase 1δ Inhibitors with Sub-micromolar IC50

The 4-pyridin-4-yl-1,2-oxazole scaffold is a key structural element in casein kinase 1δ (CK1δ) inhibitors. The lead compound 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, when further modified with a C5-iminosugar, yielded analog (-)-34 with IC50 values of 1 µM (CK1δ) and 8 µM (CK1ε) and enhanced selectivity toward CK1δ [1]. While this is a derivative, the core 4-pyridin-4-yl-1,2-oxazole motif is essential for ATP-binding pocket engagement [1].

CK1δ inhibition (derivative)
Class-level inference
IC50 1 µM (CK1δ), 8 µM (CK1ε) for optimized C5-iminosugar analog
Supports kinase inhibitor SAR exploration around the pyridinylisoxazole scaffold
Derivative data; scaffold engagement requires independent validation
Kinase Inhibitor Cancer Therapeutics Structure-Based Design

4-Pyridin-4-yl-1,2-oxazole (CAS 197251-70-0): High-Impact Procurement Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Utilize 4-pyridin-4-yl-1,2-oxazole as a core scaffold for synthesizing novel casein kinase 1δ/ε inhibitors. The scaffold's proven engagement with the ATP-binding pocket [1] and its distinct LogP of 0.45 provide a balanced starting point for SAR campaigns targeting oncology and circadian rhythm disorders. Direct procurement of the 97% pure building block accelerates synthesis of analogs for in vitro kinase profiling.

Electrochromic Device Fabrication

Employ 4-pyridin-4-yl-1,2-oxazole as a precursor to bis(pyridin-4-yl)isoxazole electrochromes. These derivatives undergo reversible brown coloration at 1.5 V [2], making them suitable for smart window and low-power display applications. The isoxazole core offers an alternative to oxazole-based systems, providing distinct optical and switching characteristics.

Anti-inflammatory Drug Discovery: Cytokine Modulation

Leverage the pyridinylisoxazole framework as a basis for developing cytokine inhibitors. Patents describe 4-pyridyl-substituted oxazoles as inhibitors of cytokine-mediated diseases, including asthma and inflammation [3]. The 4-pyridin-4-yl-1,2-oxazole building block can be functionalized to explore this therapeutic space, with its physicochemical properties guiding ADME optimization.

Organic Synthesis: Building Block for Heterocyclic Libraries

Use 4-pyridin-4-yl-1,2-oxazole in cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse heterocyclic libraries. Its 4-position pyridyl group and reactive isoxazole ring enable modular construction of complex molecules for hit-to-lead programs. The compound's predicted boiling point of 295.8 °C supports robust handling under standard laboratory conditions.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Regioisomeric scaffold with balanced LogP for ATP-pocket engagement
In vitro kinase profiling and selectivity assays
Electrochromic device research
Isoxazole core enabling reversible low-voltage coloration
Electrochromic switching stability and optical contrast
Cytokine modulation studies
Pyridinylisoxazole framework for inhibitor design
In vitro cytokine inhibition and pathway assays
Heterocyclic library synthesis
4-pyridyl handle and reactive isoxazole for cross-coupling
Reaction scope and functional group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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